molecular formula C21H18O B077486 2,2-diphenyl-3,4-dihydrochromene CAS No. 10419-28-0

2,2-diphenyl-3,4-dihydrochromene

Katalognummer: B077486
CAS-Nummer: 10419-28-0
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: FHPFDARTYIVMLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-diphenyl-3,4-dihydrochromene is a chemical compound belonging to the class of benzopyrans It is characterized by a fused ring system consisting of a benzene ring and a pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-3,4-dihydrochromene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2-diphenyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the pyran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-diphenyl-3,4-dihydrochromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Wissenschaftliche Forschungsanwendungen

2,2-diphenyl-3,4-dihydrochromene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,2-diphenyl-3,4-dihydrochromene involves its interaction with molecular targets and pathways within biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

  • 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
  • 2H-1-Benzopyran, 3,4-dihydro-2-phenyl-
  • 2H-1-Benzopyran, 3,4-dihydro-

Comparison: Compared to its similar compounds, 2,2-diphenyl-3,4-dihydrochromene is unique due to the presence of two phenyl groups at the 2-position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other benzopyran derivatives may not fulfill.

Eigenschaften

CAS-Nummer

10419-28-0

Molekularformel

C21H18O

Molekulargewicht

286.4 g/mol

IUPAC-Name

2,2-diphenyl-3,4-dihydrochromene

InChI

InChI=1S/C21H18O/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)22-21/h1-14H,15-16H2

InChI-Schlüssel

FHPFDARTYIVMLC-UHFFFAOYSA-N

SMILES

C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4

10419-28-0

Synonyme

3,4-Dihydro-2,2-diphenyl-2H-1-benzopyran

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.